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molecular formula C13H12ClN3O2 B8692639 6-chloro-N-(4-ethylphenyl)-3-nitropyridin-2-amine

6-chloro-N-(4-ethylphenyl)-3-nitropyridin-2-amine

Cat. No. B8692639
M. Wt: 277.70 g/mol
InChI Key: OAFUWEPGTSSJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507473B2

Procedure details

From 2,6-dichloro-3-nitropyridine and 4-ethylaniline, prepared in a similar manner as the one described in Example 1.21 with the exception that the reaction was performed at 65° C., the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[CH2:12]([C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1)[CH3:13]>>[Cl:11][C:4]1[N:3]=[C:2]([NH:18][C:17]2[CH:19]=[CH:20][C:14]([CH2:12][CH3:13])=[CH:15][CH:16]=2)[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was performed at 65° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC1=CC=C(C=C1)CC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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